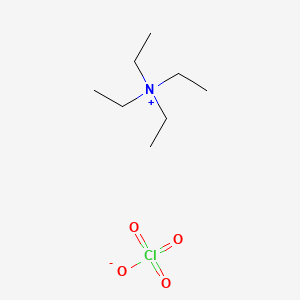
Perfluoroheptanoic anhydride
Vue d'ensemble
Description
Perfluoroheptanoic anhydride is a chemical compound with the molecular formula C14F26O3 and a molecular weight of 710.11 . It is primarily used for research and development purposes .
Molecular Structure Analysis
Perfluoroheptanoic anhydride contains a total of 42 bonds, including 42 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 anhydride .Chemical Reactions Analysis
While specific chemical reactions involving Perfluoroheptanoic anhydride were not found, anhydrides in general are known to be highly reactive to nucleophilic attack . They undergo many of the same reactions as acid chlorides, reacting with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Applications De Recherche Scientifique
Environmental Science
Perfluoroheptanoic anhydride, as a PFAS, has been documented at all spatial scales with concerns of adverse ecological and human health effects . The widespread use of PFAS in various products and industrial processes has led to their presence in the environment, including water sources, soil, and even in the bodies of animals and humans .
Exposure Science
Human exposures and relative pathway contributions depend on the specific population, their exposure scenarios, and pathways of local sources . The literature indicated that ingestion of food (“background”), drinking water (“contaminated” scenarios), and house dust (for children) is main pathways for perfluorooctane sulfonate and perfluorooctanoic acid .
Industrial Applications
PFAS have been used in various consumer products for multiple purposes such as surface coating materials used for nonstick cookware, aqueous film forming foam (AFFF) for firefighting, and food packaging for food bags and wrappers .
Water Treatment
Perfluoroheptanoic anhydride can be removed from water through a process that combines adsorption and electrochemical oxidation . This process can potentially break down or transform the PFAS compounds into less harmful substances through oxidation or other reactions .
Health Effects
Concerns about their persistence, potential health effects, and environmental impact have led to increased scrutiny and efforts to mitigate their presence and use in various applications .
Research and Development
There is a large-scale research effort by the US Environmental Protection Agency and other federal agencies underway for a better understanding of PFAS exposures . Continuing research to optimize the process for a broader range of PFAS compounds or developing tailored adsorbents could enhance its effectiveness for diverse water treatment applications .
Mécanisme D'action
Mode of Action
It is known that perfluoroheptanoic anhydride interacts with its targets in a complex manner, leading to a variety of changes in the biochemical processes within the cell .
Biochemical Pathways
Perfluoroheptanoic anhydride can affect multiple biochemical pathways. For instance, it has been found that certain species of bacteria, such as Pseudomonas, can degrade perfluorochemicals, including Perfluoroheptanoic anhydride . This suggests that Perfluoroheptanoic anhydride may interact with the metabolic pathways of these bacteria .
Pharmacokinetics
Due to its complex structure and potential for bioaccumulation, it is likely that perfluoroheptanoic anhydride has unique pharmacokinetic properties .
Result of Action
It is known that perfluoroheptanoic anhydride can cause coagulation necrosis, which is characterized by the formation of a coagulum (eschar) as a result of the dessicating action of the acid on proteins in specific tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Perfluoroheptanoic anhydride. For instance, Perfluoroheptanoic anhydride is known to be a persistent organic pollutant, meaning it is resistant to environmental degradation . This persistence can influence the compound’s action and efficacy .
Safety and Hazards
Orientations Futures
Research on per- and poly-fluoroalkyl substances (PFAS), which includes Perfluoroheptanoic anhydride, is ongoing. Future research areas include the development of modified nanomaterials, understanding the relative contributions of PFAS from different sources, and studying how people might be affected by PFAS toxicity .
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F26O3/c15-3(16,5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)37)1(41)43-2(42)4(17,18)6(21,22)8(25,26)10(29,30)12(33,34)14(38,39)40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDZSYHMBYNCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379822 | |
| Record name | Perfluoroheptanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoroheptanoic anhydride | |
CAS RN |
78225-99-7 | |
| Record name | Perfluoroheptanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoroheptanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine](/img/structure/B1586143.png)

![Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1586145.png)
